

Pazopanib hydrochloride pharmacokinetic profile and food effect

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pazopanib Hydrochloride

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Pazopanib Core Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic characteristics of pazopanib based on clinical data.

Parameter	Value/Description	Clinical Context
Bioavailability	21.4% (range: 13.5–38.9%) [1]	Low and variable; non-linear, dose-dependent [1] [2]
Tmax (Time to Cmax)	2-4 hours post-dose [1] [3]	-
Apparent Volume of Distribution (Vd/F)	Not fully quantified; >99.9% plasma protein bound [1]	Highly tissue-bound; not significantly removed by hemodialysis [3]
Elimination Half-life (t _{1/2})	~31 hours (range: 30.9-35 hours) [1] [4]	Supports once-daily dosing
Primary Route of Elimination	Feces (82.2% as unchanged drug) [1] [2]	Renal clearance is minimal (<4%) [1] [3]
Primary Metabolizing Enzymes	CYP3A4 (major), CYP1A2 and CYP2C8 (minor) [2] [3] [4]	-

Parameter	Value/Description	Clinical Context
Transporters Involved	Substrate of P-gp and BCRP [3] [5]	-
Therapeutic Target (C _{trough,ss})	≥20.5 mg/L [6] [1] [7]	Associated with improved PFS in mRCC [6]
Toxicity Threshold (C _{trough,ss})	>34 mg/L (Grade ≥2 liver toxicity) [6]	-

Quantitative Food Effect Analysis

The "DIET Study" directly compared the standard fasted regimen against a fed alternative. Key quantitative findings are summarized below.

Regimen	Key Exposure (AUC)	Key Concentration (C _{~min~})	Patient Preference & Safety
800 mg (Fasted)	Reference AUC [8]	Reference C _{~min~} [8]	Standard regimen
600 mg (With Food)	Bioequivalent to 800 mg fasted [8]	Bioequivalent to 800 mg fasted [8]	68% of patients preferred this regimen; No significant difference in GI toxicity [8]

Key Experimental Protocols

Here are the methodologies from pivotal studies that generated the critical data on pazopanib's pharmacokinetics and food effects.

Bioequivalence and Patient Preference (DIET Study) [8]

- Objective:** To investigate the bioequivalent dose of pazopanib taken with food compared to 800 mg fasted, and to assess GI toxicity, patient satisfaction, and preference.

- **Design:** Clinical Trial (ClinicalTrials.gov NCT02138526).
- **Key Methodology:** Patients were administered both 800 mg pazopanib in a fasted state and 600 mg pazopanib with a continental breakfast in a crossover design. Pharmacokinetic parameters (AUC, C_{max} , C_{min}) were measured and compared for bioequivalence. Patient-reported outcomes on GI toxicity, satisfaction, and preference for intake method were collected.
- **Outcome Measure:** Demonstration of bioequivalence; patient preference surveys and toxicity grading.

Exposure-Toxicity and Dose Optimization [6]

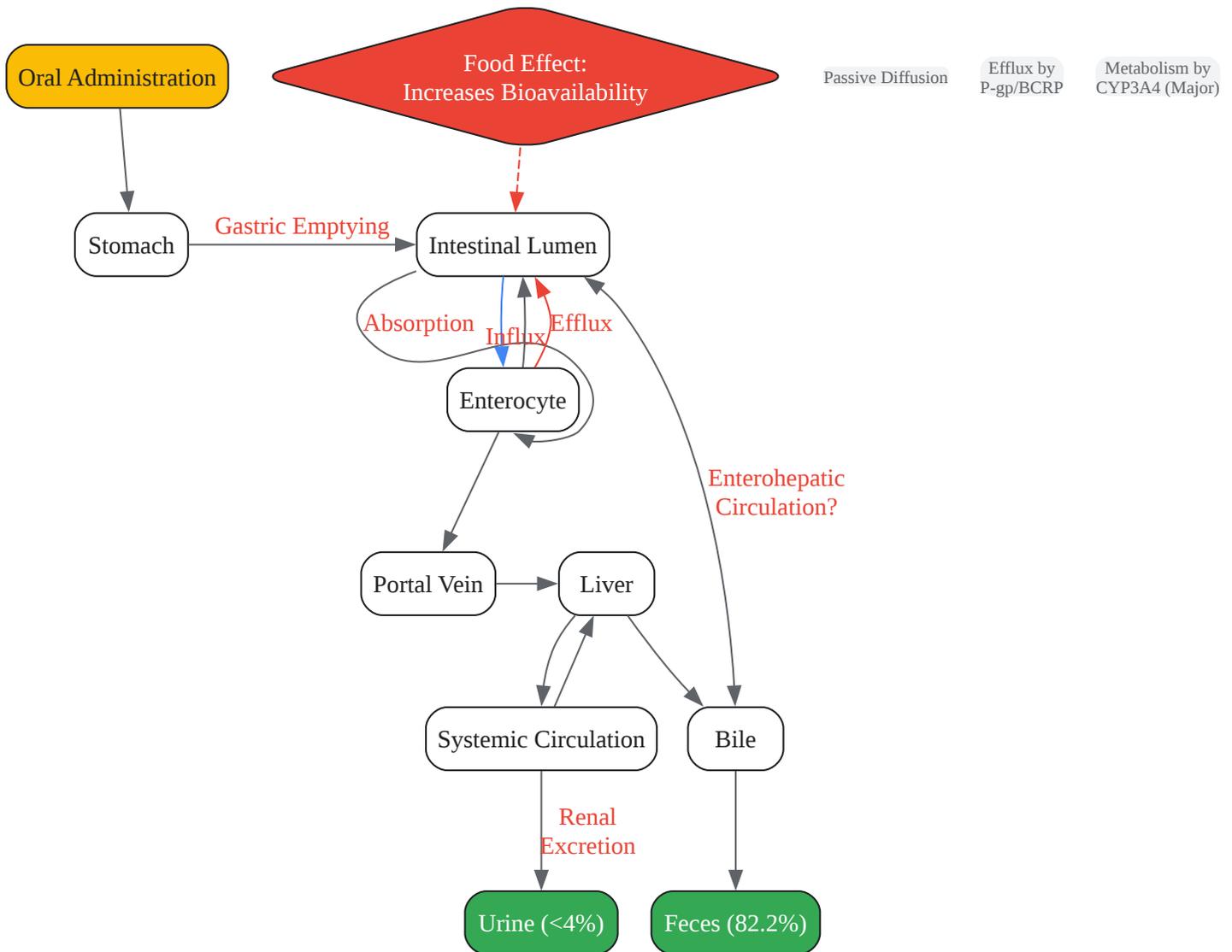
- **Objective:** To develop models for optimizing the initial pazopanib dose by exploring exposure–liver toxicity and exposure–tumor size dynamics.
- **Design:** Population pharmacokinetic (POPPK) analysis using real-world TDM data.
- **Key Methodology:** A POPPK model was developed using 460 plasma concentration measurements from 135 patients. The relationship between steady-state trough concentration ($C_{\text{min,ss}}$) and the time to grade ≥ 2 liver toxicity (ALT, AST, ALP elevation) was analyzed using time-to-event modeling. Tumor size dynamics were modeled using longitudinal tumor measurements.
- **Outcome Measure:** Identification of a $C_{\text{min,ss}}$ threshold for liver toxicity and simulation of optimal starting doses.

Physiologically Based Pharmacokinetic (PBPK) Modeling [2]

- **Objective:** To predict optimal dosing regimens under various clinical conditions (DDIs, food, hepatic impairment) using a PBPK model.
- **Design:** Simulation and predictive modeling.
- **Key Methodology:** A population PBPK model for pazopanib was developed and validated against clinical observation data. The model incorporated pazopanib's pH-dependent solubility and CYP3A4 metabolism. It was then used to simulate pharmacokinetic profiles under different scenarios, such as with food or co-administered with CYP3A4 inhibitors, to recommend dose adjustments.
- **Outcome Measure:** Successful model performance (most prediction/observation ratios between 0.5–2.0) and dosing regimen recommendations for various clinical situations.

Pazopanib Metabolism and Transport Pathway

The following diagram illustrates the key processes involved in pazopanib's absorption, distribution, metabolism, and excretion (ADME), which underpin its complex pharmacokinetic profile.



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This ADME pathway visualizes the key processes, including the food effect that increases bioavailability and the efflux transporters that limit it [2] [3] [5].

Research Implications and Future Directions

The data indicates that the fixed 800 mg fasted dose leads to a high proportion of patients with subtherapeutic or toxic exposure [6]. Evidence supports more personalized approaches:

- **Model-Informed Precision Dosing (MIPD):** Initiating treatment at **600 mg fasted** is suggested to lower the risk of early liver toxicity while maintaining efficacy for most patients [6]. Subsequent dosing can be adjusted based on measured trough concentrations to maintain a target range of **20–34 mg/L** [6].
- **Therapeutic Drug Monitoring (TDM):** Clinical implementation of TDM can reduce the proportion of patients with subtherapeutic pazopanib levels by approximately 50% [7].
- **Fed Regimen as a Viable Alternative:** The 600 mg dose taken with a light breakfast is a bioequivalent and patient-preferred alternative to the standard regimen, which may improve adherence and patient comfort [8].

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To cite this document: Smolecule. [Pazopanib hydrochloride pharmacokinetic profile and food effect]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b638922#pazopanib-hydrochloride-pharmacokinetic-profile-and-food-effect]

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